
2-(2,4-Dimethylphenoxy)ethyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylphenoxy)ethyl methanesulfonate is an organic compound with the molecular formula C11H16O4S It is a derivative of phenol and is characterized by the presence of a methanesulfonate group attached to an ethyl chain, which is further connected to a dimethylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate typically involves the reaction of 2-(2,4-dimethylphenoxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-(2,4-Dimethylphenoxy)ethanol+Methanesulfonyl chloride→2-(2,4-Dimethylphenoxy)ethyl methanesulfonate+Hydrogen chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2-(2,4-Dimethylphenoxy)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 2-(2,4-dimethylphenoxy)ethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound under mild conditions.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide can be used to hydrolyze the compound.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products such as 2-(2,4-dimethylphenoxy)ethylamine, 2-(2,4-dimethylphenoxy)ethylthiol, or 2-(2,4-dimethylphenoxy)ethyl ether can be formed.
Hydrolysis: The major products are 2-(2,4-dimethylphenoxy)ethanol and methanesulfonic acid.
科学的研究の応用
2-(2,4-Dimethylphenoxy)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of ethers and amines.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate involves the nucleophilic attack on the methanesulfonate group, leading to the formation of a new bond and the release of methanesulfonic acid. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify proteins by reacting with nucleophilic amino acid residues.
類似化合物との比較
Similar Compounds
- 2-(2,4-Dimethylphenoxy)ethyl chloride
- 2-(2,4-Dimethylphenoxy)ethyl bromide
- 2-(2,4-Dimethylphenoxy)ethyl acetate
Comparison
Compared to its analogs, such as 2-(2,4-Dimethylphenoxy)ethyl chloride and 2-(2,4-Dimethylphenoxy)ethyl bromide, 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate has a better leaving group, making it more reactive in nucleophilic substitution reactions. This increased reactivity can be advantageous in synthetic applications where high yields and mild reaction conditions are desired.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-9-4-5-11(10(2)8-9)14-6-7-15-16(3,12)13/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWGPJSSIPAFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
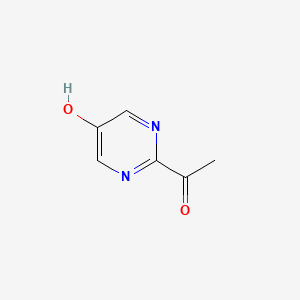
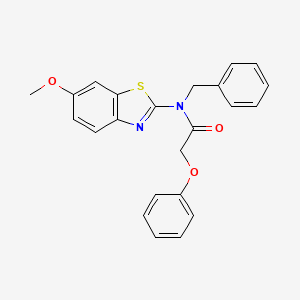
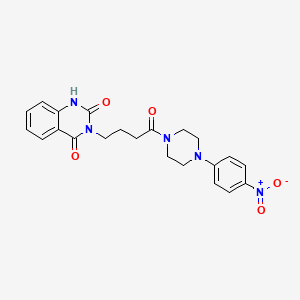
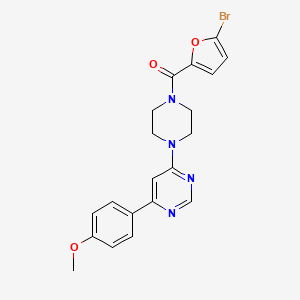

![2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2988129.png)
![N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide](/img/structure/B2988131.png)
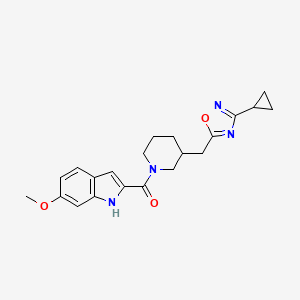
![ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2988134.png)
![1-(4-Ethoxyphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea](/img/structure/B2988135.png)
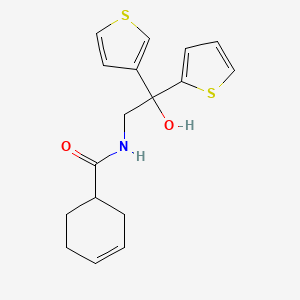

![1-(2,5-Dimethoxyphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2988141.png)
![ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B2988143.png)
